REACTION_CXSMILES
|
C(N([CH2:6][CH3:7])CC)C.[C:8]1([Si:14]([Cl:17])([Cl:16])Cl)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C1([SiH](Cl)Cl)C=CC=CC=1.C1C=CC=CC=1>[C:8]1([Si:14]([C:7]2[CH:6]=[CH:10][CH:9]=[CH:8][CH:13]=2)([Cl:16])[Cl:17])[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
crude product
|
Quantity
|
83.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
24.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Si](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)[SiH](Cl)Cl
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
CUSTOM
|
Details
|
About 77.4 g of a liquid was recovered
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)[Si](Cl)(Cl)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.7 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 253.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |